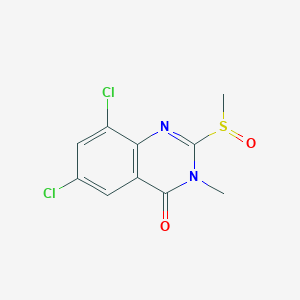
6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one
Descripción general
Descripción
6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one, also known as 6,8-DCQ, is a synthetic quinazolinone compound with a variety of applications in scientific research. It is primarily used as a reagent in organic synthesis and has been the subject of numerous studies due to its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Derivatives for Diuretic Activity :
- Novel quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties were synthesized to study their potential diuretic activity. Certain derivatives displayed significant diuretic properties, showcasing the compound's potential in developing diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antimicrobial and Biological Activities :
- Various 3H-quinazolin-4-one derivatives were synthesized and evaluated for antimicrobial activities. These derivatives, with modifications at specific positions, demonstrated considerable antimicrobial properties, indicating the versatility of the compound in creating potent antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Antihypertensive Agents :
- Derivatives of 6,8-dichloro-quinazolin-4(3H)-one were synthesized and evaluated for antihypertensive activity. These compounds, when tested on anesthetized rats, showed promising results, hinting at the compound's potential application in managing hypertension (Hsu, Hwang, Hsu, Huang, & Liu, 2003).
Insecticidal Activity :
- A series of 6,8-dichloro-quinazoline derivatives with a sulfide group were synthesized and tested for their insecticidal properties against Plutella xylostella. Certain derivatives exhibited strong insecticidal activity, marking the compound's potential in developing new insecticides (Wu et al., 2014).
Anti-inflammatory and Analgesic Properties :
- Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. These compounds showed remarkable antibacterial and moderate to high anti-inflammatory activities, suggesting their potential use in designing anti-inflammatory and analgesic agents (Zayed, Zayed, Hassan, & Hassan, 2014).
Anticonvulsant Activity :
- Certain derivatives of 6,8-dichloro-quinazolin-4(3H)-one demonstrated high anticonvulsant activity at low doses. This finding indicates the potential application of the compound in developing treatments for convulsive disorders (El-Helby & Wahab, 2003).
H1-antihistaminic Agents :
- Novel derivatives were synthesized and evaluated for H(1)-antihistaminic activity. These compounds protected guinea pigs from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Antiviral Activities :
- Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and screened for antiviral activity against a variety of respiratory and biodefense viruses, showing promising results in inhibiting the replication of certain viruses (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Propiedades
IUPAC Name |
6,8-dichloro-3-methyl-2-methylsulfinylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-14-9(15)6-3-5(11)4-7(12)8(6)13-10(14)17(2)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKTXHRFDFJDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



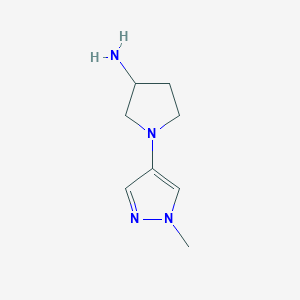
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)
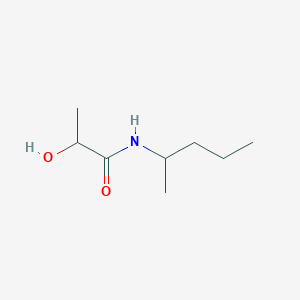

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
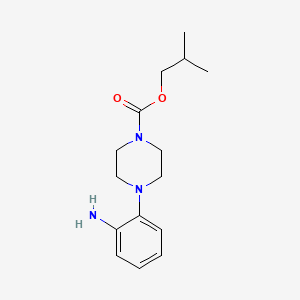
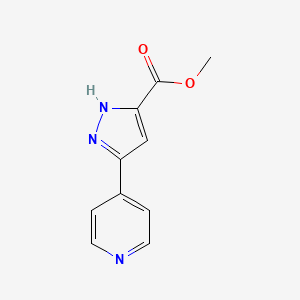
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)
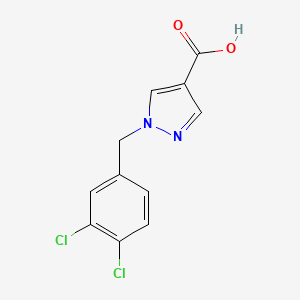
![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)
